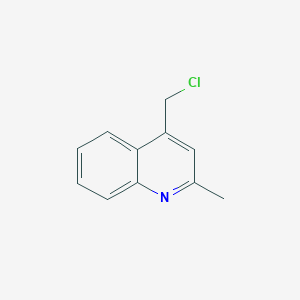

4-(Chloromethyl)-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCWGPJQMVGBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468180 | |

| Record name | 4-(chloromethyl)-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288399-19-9 | |

| Record name | 4-(chloromethyl)-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-(Chloromethyl)-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-methylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds and natural products. The incorporation of a reactive chloromethyl group at the 4-position and a methyl group at the 2-position provides a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties, spectral data, and synthetic considerations for this compound, presenting available data in a structured and accessible format for laboratory professionals.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available databases, with information often being conflated with its isomer, 4-chloro-2-methylquinoline. However, based on available information, the following properties have been identified.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClN | [1] |

| Molecular Weight | 191.66 g/mol | [1] |

| Appearance | Yellow to brown solid | [1] |

| Solubility | Soluble in organic solvents | [1] |

| CAS Number | 288399-19-9 | [2][3] |

Structural Identifiers:

| Identifier | Value |

| SMILES | CC1=NC2=CC=CC=C2C(=C1)CCl |

| InChI | InChI=1S/C11H10ClN/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7H2,1H3 |

| InChIKey | GRCWGPJQMVGBNY-UHFFFAOYSA-N |

Spectral Data

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 192.05745 |

| [M+Na]⁺ | 214.03939 |

| [M-H]⁻ | 190.04289 |

| [M+NH₄]⁺ | 209.08399 |

| [M+K]⁺ | 230.01333 |

Synthesis and Reactivity

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, logical synthetic pathways can be inferred from standard organic chemistry transformations. A plausible route involves the chlorination of the corresponding hydroxymethyl derivative.

Proposed Synthetic Pathway:

Caption: A potential synthetic route to this compound.

The chloromethyl group is a reactive functional group that readily participates in nucleophilic substitution reactions. This makes this compound a valuable intermediate for introducing the 2-methylquinoline moiety into larger molecules.

Reactivity Profile:

Caption: Nucleophilic substitution at the chloromethyl group.

Biological Activity and Applications

While specific biological data for this compound is limited, the broader class of quinoline derivatives is well-known for a wide range of pharmacological activities.[4] These include antimicrobial, anticancer, and anti-inflammatory properties. The title compound serves as a key intermediate in the synthesis of novel quinoline-based compounds for drug discovery and development. Its utility lies in the ability to introduce the 2-methyl-4-quinolyl-methyl scaffold, which can then be elaborated to target various biological pathways.

Potential Drug Development Workflow:

Caption: Workflow illustrating the use of the title compound in drug discovery.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel, biologically active molecules. While comprehensive experimental data is not widely available, its structural features suggest a reactivity profile that is highly amenable to medicinal chemistry applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. Researchers are advised to exercise caution when handling this compound, as is standard for chlorinated organic molecules.

References

- 1. CAS 288399-19-9: this compound [cymitquimica.com]

- 2. Quinoline, 4-(chloromethyl)-2-methyl- (9CI) | 288399-19-9 [chemicalbook.com]

- 3. 288399-19-9 CAS MSDS (Quinoline, 4-(chloromethyl)-2-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-2-methylquinoline (CAS Number: 4295-06-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-2-methylquinoline, a key heterocyclic building block in synthetic and medicinal chemistry. The document details its physicochemical properties, a robust synthesis protocol, and its significant applications in the development of novel therapeutic agents. Standardized analytical methodologies for its characterization, alongside essential safety and handling information, are also presented. The guide is intended to be a critical resource for researchers and professionals engaged in drug discovery and organic synthesis, facilitating the effective utilization of this versatile intermediate.

A Note on Chemical Nomenclature: The CAS number 4295-06-1 is registered to the compound 4-Chloro-2-methylquinoline . This guide will focus exclusively on this compound.

Core Physicochemical Properties

4-Chloro-2-methylquinoline, also known as 4-chloroquinaldine, is a solid at room temperature, appearing as a white or colorless to yellow powder or crystalline lump. Its fundamental properties are summarized below, providing a baseline for its use in experimental settings.

| Property | Value |

| CAS Number | 4295-06-1 |

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.63 g/mol |

| Melting Point | 39 °C |

| Boiling Point | 269-270 °C (lit.) |

| Density | 0.881 g/mL at 25 °C (lit.) |

| Refractive Index (n²⁰/D) | 1.622 (lit.) |

| Solubility | Slightly soluble in water. |

| pKa | 4.40 ± 0.50 (Predicted) |

| InChI Key | HQAIROMRVBVWSK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)Cl |

Synthesis of 4-Chloro-2-methylquinoline

The most common and efficient laboratory-scale synthesis of 4-chloro-2-methylquinoline involves the chlorination of 4-hydroxy-2-methylquinoline using phosphorus oxychloride (POCl₃).[1] This reaction is a standard method for converting hydroxyl groups on heterocyclic rings to chlorides, thereby activating the position for further chemical modification.

Experimental Protocol: Synthesis

Objective: To synthesize 4-Chloro-2-methylquinoline from 4-hydroxy-2-methylquinoline.

Materials:

-

4-hydroxy-2-methylquinoline

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice water

-

Sodium hydroxide (NaOH) for neutralization

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-2-methylquinoline (1 equivalent).

-

Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) to the flask.

-

Heat the reaction mixture to 80 °C (or reflux) and maintain this temperature for approximately 5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker of ice water to quench the excess POCl₃. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Neutralize the acidic solution with a solution of sodium hydroxide (NaOH) until the pH is alkaline.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, using a solvent system such as petroleum ether-ethyl acetate (e.g., 100:1) as the eluent, to yield pure 4-chloro-2-methylquinoline as a pale yellow solid.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Chloro-2-methylquinoline.

Biological Activity and Applications in Drug Development

While the quinoline scaffold is present in a wide array of biologically active compounds, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents, 4-chloro-2-methylquinoline itself is not primarily known for its intrinsic biological activity.[2][3] Instead, its significance in drug development lies in its role as a versatile synthetic intermediate.

The chlorine atom at the 4-position of the quinoline ring is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity allows for the facile introduction of various functional groups, enabling the synthesis of diverse libraries of quinoline derivatives for biological screening.

Key Applications:

-

Synthesis of 4-Aminoquinolines: Reaction with various primary and secondary amines yields 4-aminoquinoline derivatives. This class of compounds is famously represented by the antimalarial drug chloroquine and has been extensively explored for anticancer properties.[4]

-

Formation of C-C Bonds: The chloro group can be displaced by organometallic reagents in coupling reactions (e.g., Suzuki, Stille) to introduce new carbon-carbon bonds, expanding the molecular complexity.

-

Introduction of Heteroatoms: Nucleophiles containing oxygen (alcohols, phenols) or sulfur (thiols) can be used to synthesize the corresponding ethers and thioethers, which are common motifs in pharmacologically active molecules.

Logical Relationship Diagram: Role as a Synthetic Intermediate

Caption: Role of 4-Chloro-2-methylquinoline in drug discovery.

Analytical Characterization

The structural confirmation and purity assessment of 4-chloro-2-methylquinoline are typically performed using a combination of standard spectroscopic techniques.

Experimental Protocols: Analytical Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Analysis: The spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system and a singlet for the methyl group protons.

-

¹³C NMR Analysis: The spectrum should display distinct signals for each of the 10 carbon atoms in the molecule, with chemical shifts indicative of their aromatic or aliphatic nature and proximity to the nitrogen and chlorine atoms.

2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

-

Analysis: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 177). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak at m/z ≈ 179 with approximately one-third the intensity of the M⁺ peak is expected.[5]

3. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a neat liquid (if melted), a KBr pellet, or as a thin film on a salt plate. For Attenuated Total Reflectance (ATR) analysis, the solid sample is placed directly on the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis: The IR spectrum will exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic region, and C-Cl stretching in the fingerprint region.[5]

Safety and Handling

4-Chloro-2-methylquinoline is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information

| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[5] |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[5] |

| STOT - Single Exposure (Cat. 3) | GHS07 | Warning | H335: May cause respiratory irritation.[5] |

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Handling and Storage:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Store in a tightly closed container in a cool, dry place.

-

Store under an inert gas (nitrogen or argon) at 2-8°C for long-term stability.

Conclusion

4-Chloro-2-methylquinoline (CAS 4295-06-1) is a fundamentally important building block for chemical synthesis and drug discovery. Its value is derived from the strategic placement of a reactive chloro group on the robust quinoline scaffold, which allows for extensive derivatization. This technical guide has provided essential data on its properties, synthesis, analytical characterization, and safe handling. For researchers in medicinal chemistry, understanding the reactivity and potential of this intermediate is a key step toward the development of novel and effective therapeutic agents.

References

- 1. 4-CHLORO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Chloromethylquinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethylquinolines are a class of heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis. Their utility primarily stems from the reactive chloromethyl group attached to the versatile quinoline scaffold, a privileged structure in numerous biologically active compounds. This technical guide provides a comprehensive overview of the core physicochemical properties of various chloromethylquinoline isomers. Due to the limited availability of experimental data for some isomers, this guide consolidates known values and provides generalized experimental protocols for their determination. The reactivity of the chloromethyl group, a key feature for synthetic applications, is also discussed.

Core Physicochemical Properties

The physicochemical properties of chloromethylquinolines are influenced by the position of the chloromethyl substituent on the quinoline ring system. These properties are crucial for predicting their behavior in both chemical reactions and biological systems. The data presented below is a compilation of available information from various sources. It is important to note that many of these compounds are synthesized and handled as their more stable hydrochloride salts, which can significantly affect properties like melting point and solubility.

General Properties

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| 2-(Chloromethyl)quinoline | C₁₀H₈ClN | 177.63 | Pale yellow liquid |

| 2-(Chloromethyl)quinoline HCl | C₁₀H₈ClN · HCl | 214.09 | Pale yellow to cream powder[1] |

| 3-(Chloromethyl)quinoline | C₁₀H₈ClN | 177.63 | Not specified |

| 3-(Chloromethyl)quinoline HCl | C₁₀H₈ClN · HCl | 214.09 | Not specified |

| 4-(Chloromethyl)quinoline HCl | C₁₀H₈ClN · HCl | 214.09 | Not specified |

| 6-(Chloromethyl)quinoline | C₁₀H₈ClN | 177.63 | Not specified |

| 6-(Chloromethyl)quinoline HCl | C₁₀H₈ClN · HCl | 214.09 | Not specified |

| 8-(Chloromethyl)quinoline HCl | C₁₀H₈ClN · HCl | 214.09 | Not specified |

Thermal Properties

Boiling point data for chloromethylquinolines is scarce, as these compounds, particularly their hydrochloride salts, may decompose at elevated temperatures. Melting points are a more reliable indicator of purity and are presented below where available.

| Isomer | Melting Point (°C) | Boiling Point (°C) |

| 2-(Chloromethyl)quinoline HCl | 183-187[1][2] | 211.9 (at 760 mmHg) |

| 3-(Chloromethyl)quinoline | Data not available | Data not available |

| 4-(Chloromethyl)quinoline | Data not available | Data not available |

| 6-(Chloromethyl)quinoline | Data not available | Data not available |

| 8-(Chloromethyl)quinoline HCl | 183-187 | Data not available |

Solubility

The solubility of chloromethylquinolines is a critical parameter for their use in synthesis and biological assays. Generally, the quinoline ring imparts hydrophobicity, leading to limited solubility in water. However, they are typically soluble in a range of organic solvents. The hydrochloride salts exhibit significantly enhanced solubility in polar solvents, including water.

| Isomer | Solubility in Water | Solubility in Organic Solvents |

| 2-(Chloromethyl)quinoline | Limited | Higher solubility in non-polar solvents like hexane and chloroform[3] |

| 2-(Chloromethyl)quinoline HCl | Soluble[1] | Soluble in most organic solvents |

| General Quinoline Derivatives | Sparingly soluble in cold water, more soluble in hot water | Readily soluble in ethanol, ether, and other organic solvents |

Acidity/Basicity (pKa)

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of chloromethylquinoline isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The aromatic protons of the quinoline ring typically appear in the range of 7.0-9.0 ppm. The methylene protons of the chloromethyl group are expected to resonate as a singlet in the downfield region.

| Isomer | Key ¹H NMR Signals (δ, ppm) |

| 2-(Chloromethyl)quinoline HCl | ~4.85 (s, 2H, -CH₂Cl), 7.50-8.50 (m, 6H, aromatic protons) |

| Other Isomers | Data not readily available. The chemical shift of the -CH₂Cl protons and the splitting patterns of the aromatic protons will vary depending on the substitution pattern. |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The C-Cl stretching vibration and the C=N and C=C stretching vibrations of the quinoline ring are characteristic.

| Isomer | Key IR Absorptions (cm⁻¹) |

| 2-(Chloromethyl)quinoline HCl | ~750 (C-Cl stretch), ~1580 (C=N stretch) |

| General Quinoline Derivatives | Aromatic C-H stretching above 3000 cm⁻¹, C=C and C=N stretching in the 1400-1600 cm⁻¹ region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of a chlorine atom is readily identified by the characteristic M+2 isotope peak, with an intensity of approximately one-third of the molecular ion peak.

| Isomer | Expected Molecular Ion Peak (m/z) |

| Chloromethylquinolines (Free Base) | 177 (for ³⁵Cl) and 179 (for ³⁷Cl) |

| Chloromethylquinolines (as HCl salt, M+H⁺) | 178 (for ³⁵Cl) and 180 (for ³⁷Cl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of quinoline and its derivatives are characterized by multiple absorption bands in the UV region, arising from π-π* transitions within the aromatic system. Specific λmax values for chloromethylquinoline isomers are not widely reported.

Reactivity and Stability

The chemical reactivity of chloromethylquinolines is dominated by the chloromethyl group. The chlorine atom is a good leaving group, making the methylene carbon an electrophilic center susceptible to nucleophilic attack. This reactivity makes chloromethylquinolines valuable intermediates for the synthesis of a wide range of substituted quinoline derivatives.

The quinoline ring itself can undergo electrophilic aromatic substitution, typically at positions 5 and 8. The pyridine ring of the quinoline system is generally deactivated towards electrophilic attack.

Chloromethylquinolines should be stored in a dry environment to prevent hydrolysis of the chloromethyl group. The hydrochloride salts are generally more stable and easier to handle than the free bases.

Experimental Protocols

The following sections provide generalized experimental protocols for the determination of key physicochemical properties of chloromethylquinolines.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

-

Preparation: Add an excess amount of the chloromethylquinoline compound to a vial containing a known volume of purified water or a buffer of a specific pH.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable solvent.

-

Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a calibration curve.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Determination of pKa by Potentiometric Titration

This protocol is suitable for determining the pKa of the basic quinoline nitrogen.

-

Sample Preparation: Dissolve a precisely weighed amount of the chloromethylquinoline hydrochloride in a known volume of deionized water to create a solution of known concentration.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of sodium hydroxide (e.g., 0.1 M) into the solution.

-

Titration: Add the titrant in small, precise increments, recording the pH after each addition. Stir the solution continuously.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the chloromethylquinoline sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is common.

-

Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

-

Sample Preparation: Dissolve a small amount of the solid chloromethylquinoline hydrochloride in a volatile organic solvent (e.g., dichloromethane).

-

Film Formation: Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the sample on the plate.

-

Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Sample Preparation: Prepare a stock solution of the chloromethylquinoline in a suitable UV-transparent solvent (e.g., ethanol, methanol).

-

Dilution: Prepare a series of dilutions of the stock solution to concentrations that give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Acquisition: Record the absorbance of each solution over the desired wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer, with the pure solvent as a blank.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mandatory Visualizations

Synthetic Utility of Chloromethylquinolines

Chloromethylquinolines are valuable synthetic intermediates, primarily utilized in nucleophilic substitution reactions to introduce the quinolinyl-methyl moiety into various molecules. The following workflow diagram illustrates this general synthetic pathway.

Caption: General workflow for nucleophilic substitution reactions using chloromethylquinolines.

Logical Workflow for Physicochemical Characterization

The systematic characterization of a chloromethylquinoline isomer involves a series of analytical techniques to determine its structure and properties.

Caption: Logical workflow for the physicochemical characterization of chloromethylquinolines.

References

An In-depth Technical Guide to 4-(Chloromethyl)-2-methylquinoline: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(chloromethyl)-2-methylquinoline, a key heterocyclic intermediate in synthetic and medicinal chemistry. The document details its molecular structure, physicochemical properties, and spectroscopic profile. Emphasis is placed on its reactivity, particularly in nucleophilic substitution reactions, which underscores its utility in the synthesis of a diverse range of quinoline derivatives. Furthermore, this guide explores the significant role of the quinoline scaffold in drug discovery, with a focus on the development of anticancer agents and kinase inhibitors. Detailed experimental protocols for representative synthetic transformations and data visualizations are provided to support researchers in their laboratory work and conceptual understanding.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The functionalization of the quinoline ring is a key strategy for modulating the biological activity of these compounds.

This compound, in particular, serves as a versatile building block in organic synthesis. The presence of a reactive chloromethyl group at the 4-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the construction of more complex molecular architectures. This reactivity makes it an important precursor for the synthesis of novel drug candidates.

Molecular Structure and Identification

This compound possesses a bicyclic aromatic structure composed of a benzene ring fused to a pyridine ring, with a methyl group at position 2 and a chloromethyl group at position 4.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 288399-19-9 |

| Molecular Formula | C₁₁H₁₀ClN |

| Molecular Weight | 191.66 g/mol |

| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)CCl |

| InChI Key | GRCWGPJQMVGBNY-UHFFFAOYSA-N |

| Synonyms | 4-Chloromethyl-2-methylquinoline, Quinoline, 4-(chloromethyl)-2-methyl- |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Appearance | Yellow to brown solid | |

| Solubility | Soluble in organic solvents |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While complete spectra are not provided, the following table summarizes the expected and reported spectral characteristics.

| Technique | Description |

| ¹H NMR | Expected signals would include those for the methyl protons, the methylene protons of the chloromethyl group, and the aromatic protons of the quinoline ring system. |

| ¹³C NMR | Expected signals would correspond to the carbons of the methyl group, the chloromethyl group, and the quinoline ring. |

| IR Spectroscopy | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C, and C=N stretching vibrations of the quinoline core, as well as a C-Cl stretching band, are anticipated. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. |

For comparison, the related compound 4-chloro-2-methylquinoline exhibits characteristic peaks in its mass spectrum at m/z 177, 142, and 179.

Synthesis and Reactivity

The synthesis of this compound typically involves the construction of the quinoline ring followed by chloromethylation. The primary utility of this compound lies in the high reactivity of the chloromethyl group, which readily undergoes nucleophilic substitution reactions.

General Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent derivatization of this compound, highlighting its role as a key intermediate.

Caption: Synthetic utility of this compound.

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol provides a representative procedure for the reaction of this compound with a primary or secondary amine to form a 4-(aminomethyl)-2-methylquinoline derivative. This is a common transformation in the synthesis of biologically active molecules.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Base (e.g., Triethylamine or Potassium Carbonate)

-

Reaction flask with a magnetic stirrer and reflux condenser

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard workup and purification reagents and equipment (e.g., water, organic solvent for extraction, drying agent, rotary evaporator, chromatography supplies)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq).

-

Stir the reaction mixture under an inert atmosphere at room temperature or with heating (e.g., 60-80 °C) as required. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-(aminomethyl)-2-methylquinoline derivative.

Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development

The quinoline nucleus is a key pharmacophore in a multitude of approved drugs and clinical candidates. Derivatives of this compound are of significant interest in drug discovery, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous quinoline derivatives have been investigated as anticancer agents, acting through various mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The ability to readily introduce diverse substituents at the 4-position of the quinoline ring via this compound allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective anticancer compounds.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Quinoline-based compounds have emerged as a significant class of kinase inhibitors. The 4-aminoquinoline scaffold, which can be synthesized from this compound, is a common feature in many kinase inhibitors. By modifying the substituent introduced at the 4-position, researchers can fine-tune the binding affinity and selectivity of these compounds for specific kinase targets.

The following diagram illustrates the conceptual role of this compound derivatives as potential kinase inhibitors in a signaling pathway.

Caption: Kinase inhibition by a quinoline derivative.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant potential for applications in drug discovery and development. Its well-defined molecular structure and the reactivity of its chloromethyl group provide a robust platform for the synthesis of a wide range of quinoline derivatives. The established biological importance of the quinoline scaffold, particularly in the development of anticancer agents and kinase inhibitors, ensures that this compound will continue to be a compound of high interest to researchers in the pharmaceutical sciences. This technical guide serves as a foundational resource for professionals working with this important chemical entity.

Technical Guide: Spectroscopic and Synthetic Overview of 4-(Chloromethyl)-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 4-(Chloromethyl)-2-methylquinoline. Due to the limited availability of direct experimental data for this specific compound in public databases, this document outlines a proposed synthetic pathway starting from the readily available precursor, 2,4-dimethylquinoline. The core of this guide focuses on the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. This information is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and related quinoline derivatives.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the free-radical chlorination of 2,4-dimethylquinoline. This reaction selectively targets the methyl group at the 4-position due to the activating and directing effects of the quinoline ring system.

Experimental Protocol: Free-Radical Chlorination

Materials:

-

2,4-dimethylquinoline

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethylquinoline in anhydrous carbon tetrachloride under an inert atmosphere.

-

Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient).

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparison with the known data for the starting material, 2,4-dimethylquinoline.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.7 | s | 3H | -CH₃ (at C2) |

| ~4.8 | s | 2H | -CH₂Cl (at C4) |

| ~7.4 | s | 1H | H3 |

| ~7.5-7.8 | m | 2H | H6, H7 |

| ~8.0-8.2 | m | 2H | H5, H8 |

Predicted in CDCl₃

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~25 | -CH₃ (at C2) |

| ~45 | -CH₂Cl (at C4) |

| ~120 | C3 |

| ~124 | C4a |

| ~125 | C8 |

| ~127 | C6 |

| ~129 | C5 |

| ~130 | C7 |

| ~145 | C4 |

| ~148 | C8a |

| ~159 | C2 |

Predicted in CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2980-2920 | Medium-Weak | C-H stretch (aliphatic -CH₃, -CH₂Cl) |

| 1600, 1570, 1500 | Medium-Strong | C=C and C=N stretching (quinoline ring) |

| 1450-1350 | Medium | C-H bending (aliphatic) |

| ~1250 | Medium | C-N stretching |

| 850-750 | Strong | C-H out-of-plane bending (aromatic) |

| 700-600 | Medium-Strong | C-Cl stretching |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 191/193 | High | [M]⁺/[M+2]⁺ (isotopic pattern for one Cl) |

| 156 | Medium | [M-Cl]⁺ |

| 141 | Medium | [M-CH₂Cl]⁺ |

Visualizations

Proposed Synthesis Workflow

Chemical Structure and Key Spectroscopic Correlations

Conclusion

An In-depth Technical Guide to the Solubility and Stability of 4-(Chloromethyl)-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 4-(Chloromethyl)-2-methylquinoline, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available experimental data for this specific compound, this guide incorporates information from structurally similar quinoline derivatives to provide valuable insights. All quantitative data should be considered in this context.

Solubility Profile

Qualitative Solubility

Based on the behavior of similar compounds, this compound is expected to be:

-

Soluble in non-polar organic solvents such as chloroform and hexane.[1]

-

Slightly soluble to insoluble in polar solvents like water.[1]

The presence of the chloromethyl group introduces some polarity, which might slightly influence its solubility profile compared to unsubstituted quinolines.[1]

Quantitative Solubility Data (Analogous Compounds)

The following table summarizes the solubility of structurally related quinoline compounds in various organic solvents. This data can serve as a reference for estimating the solubility of this compound.

| Compound | Solvent | Temperature (°C) | Solubility |

| 2-Methylquinoline (Quinaldine) | Water | Ambient | Slightly soluble |

| 2-Methylquinoline (Quinaldine) | Diethyl ether | Ambient | Soluble |

| 2-Methylquinoline (Quinaldine) | Chloroform | Ambient | Soluble |

| 2-(Chloromethyl)-4-methylquinazoline | Chloroform | Ambient | Slightly Soluble |

| 2-(Chloromethyl)-4-methylquinazoline | Methanol | Ambient | Slightly Soluble |

Data for 2-Methylquinoline from PubChem and Sigma-Aldrich. Data for 2-(Chloromethyl)-4-methylquinazoline from ChemicalBook.

Stability Profile

Understanding the chemical stability of this compound is essential for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies for pharmaceutical compounds typically involve forced degradation under various stress conditions, including pH, temperature, light, and oxidation.

General Stability of Quinolines

Quinoline and its derivatives can be susceptible to degradation under several conditions:

-

Acidic and Basic Conditions: Hydrolysis can occur, particularly at the chloromethyl group, leading to the formation of the corresponding hydroxymethyl derivative or other degradation products.

-

Oxidation: The quinoline ring system can be susceptible to oxidation.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

-

Thermal Stress: Elevated temperatures can lead to decomposition.

Predicted Stability and Degradation Pathways

While specific degradation products for this compound have not been documented in the reviewed literature, hydrolysis of the chloromethyl group to a hydroxymethyl group is a probable degradation pathway under aqueous conditions.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of a chemical compound like this compound.

Solubility Determination Protocol

This protocol outlines the equilibrium solubility method.

3.1.1. Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, chloroform, hexane)

-

Analytical balance

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

3.1.2. Procedure

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the solutions to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method. Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L.

Stability Testing Protocol (Forced Degradation)

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing and general forced degradation studies.[2][3]

3.2.1. Materials and Equipment

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH stress

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Photostability chamber with controlled light (visible and UV) and temperature exposure

-

Oven for thermal stress studies

-

HPLC system for analysis

-

pH meter

3.2.2. Procedure

-

Acid and Base Hydrolysis:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.

-

Store the solutions at a specified temperature (e.g., 60 °C) for a defined period.

-

Withdraw samples at various time points, neutralize them, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).

-

Store the solution at room temperature for a set duration.

-

Analyze samples at different time intervals by HPLC.

-

-

Thermal Degradation:

-

Place a solid sample of the compound in an oven at an elevated temperature (e.g., 80 °C).

-

Withdraw samples at various time points, dissolve them in a suitable solvent, and analyze by HPLC.

-

-

Photostability Testing:

-

Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

-

Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.

-

Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

Caption: Workflow for Solubility Determination.

Caption: General Workflow for Forced Stability Testing.

References

The Diverse Biological Activities of Quinoline Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] This structural motif is present in both natural products and synthetic compounds that have found applications as anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective agents.[4][5][6] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties for targeted therapeutic applications.[7] This technical guide provides an in-depth exploration of the multifaceted biological activities of quinoline derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines.[8][9] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, disruption of cellular processes like tubulin polymerization, and induction of apoptosis.[8][10]

Quantitative Data: Anticancer Activity of Quinoline Derivatives

The anticancer potency of quinoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrids | Compound 9i | A549 (Lung) | 1.91 | [7] |

| Compound 9j | K-562 (Leukemia) | 5.29 | [7] | |

| Compound 33 | EGFR Inhibitory Assay | 0.037 | [11] | |

| Compound 37 | EGFR TK Inhibitory Assay | 3.46 | [11] | |

| 2,4-Disubstituted Quinolines | - | SF-295 (CNS) | 0.314-4.65 µg/cm³ | [1] |

| - | HCT-8 (Colon) | 0.314-4.65 µg/cm³ | [1] | |

| - | HL-60 (Leukemia) | 0.314-4.65 µg/cm³ | [1] | |

| Quinoline-Sulfonamide Hybrids | Compound 62c | MCF-7 (Breast) | 1.82-8.06 µg/mL | [12] |

| HepG2 (Liver) | 1.82-8.06 µg/mL | [12] | ||

| HCT-116 (Colon) | 1.82-8.06 µg/mL | [12] | ||

| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine | Compound 60 | HCT-116 (Colon) | 2.56 | [12] |

| RKO (Colon) | 3.67 | [12] | ||

| A2780 (Ovarian) | 3.46 | [12] | ||

| Hela (Cervical) | 2.71 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Quinoline derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the quinoline derivative. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathways in Anticancer Activity

Quinoline derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. One of the key pathways targeted is the PI3K/Akt/mTOR pathway, which is often hyperactivated in many cancers.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class.[2] They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][14]

Quantitative Data: Antimicrobial Activity of Quinoline Derivatives

The antimicrobial efficacy of quinoline derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[2]

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Quinoline Derivatives | Compound 11 | S. aureus | 6.25 | [2] |

| Compound 63b, 63f, 63h, 63i, 63l | E. coli | 100 | [2] | |

| Compound 63k | P. aeruginosa | 100 | [2] | |

| Compound 93a-c | S. aureus & E. coli | 2 | [2] | |

| Compound 43a | Various strains | 0.62 | [2] | |

| Quinolone-based dihydrotriazines | - | S. aureus | 2 | [2] |

| - | E. coli | 2 | [2] | |

| Quinoline-thiazole derivatives | Compound 4h, 4m | C. krusei | ≤0.06 | [15] |

| Compound 4b, 4e, 4f | C. glabrata | <0.06 | [15] |

Experimental Protocol: Agar Dilution Method for MIC Determination

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton agar (for bacteria) or RPMI-1640 agar (for fungi)

-

Quinoline derivative stock solution

-

Petri dishes

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

-

Preparation of Agar Plates: Prepare a series of agar plates containing twofold serial dilutions of the quinoline derivative. A control plate without the compound should also be prepared.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Spot-inoculate a defined volume of the microbial suspension onto the surface of each agar plate.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the quinoline derivative that completely inhibits the visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

The workflow for determining the antimicrobial susceptibility of quinoline derivatives involves several key steps.

References

- 1. benchchem.com [benchchem.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchpublish.com [researchpublish.com]

- 6. researchgate.net [researchgate.net]

- 7. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of 4-(Chloromethyl)-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazard information for 4-(Chloromethyl)-2-methylquinoline, a chemical intermediate of interest in pharmaceutical research and development. Due to the limited availability of data for this specific isomer, information from closely related isomers, such as 2-(Chloromethyl)-4-methylquinoline and 4-Chloro-2-methylquinoline, has been included for a more complete understanding of the potential hazards. All data should be handled with the professional judgment of a qualified chemist.

GHS Hazard Identification and Classification

This compound and its isomers are classified as hazardous substances. The following table summarizes the GHS classifications found in safety data sheets for these compounds.

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] |

| Skin Corrosion/Irritation | Category 1C / 2 | H314: Causes severe skin burns and eye damage.[4][5] / H315: Causes skin irritation.[1][6][7] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage.[4] / H319: Causes serious eye irritation.[1][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][6][7] |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[2] |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |

GHS Label Elements:

-

Pictograms:

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of 4-Chloro-2-methylquinoline

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN | PubChem[6] |

| Molecular Weight | 177.63 g/mol | PubChem[6] |

| CAS Number | 4295-06-1 | PubChem[6] |

Toxicological Information

Specific toxicological data, such as LD50 or LC50 values, for this compound are not available in the provided search results. The primary toxicological concerns are related to its irritant and corrosive properties.

-

Acute Effects: Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][6][7]

-

Chronic Effects: No data available on carcinogenicity, mutagenicity, or reproductive toxicity.[3][7]

Experimental Protocols

The following protocols are derived from standard safety data sheet recommendations and should be adapted to specific laboratory conditions and risk assessments.

4.1 First Aid Measures

A standardized first aid response is critical when handling this compound.

Caption: First Aid Protocol for Exposure.

-

Inhalation: Remove the individual from the exposure area to fresh air immediately.[8][9] If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration.[9][10] Seek immediate medical attention.[4][8]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[1][8] Flush the affected skin with large amounts of water for at least 15 minutes.[8][11] Seek medical attention.[1][11]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8] Remove contact lenses if it is safe to do so.[7][12] Seek immediate medical attention.[4][8]

-

Ingestion: Do NOT induce vomiting.[1][8] If the person is conscious, rinse their mouth with water and give them half a liter of water to drink.[1][11] Never give anything by mouth to an unconscious person.[11][13] Seek immediate medical attention.[1][8][11]

4.2 Spill and Accidental Release Protocol

In the event of a spill, a clear and systematic approach is necessary to ensure safety and minimize environmental contamination.

Caption: Accidental Spill Response Workflow.

-

Personal Precautions: Evacuate personnel from the area.[13] Ensure adequate ventilation.[7][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator.[1][4]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[1][7]

-

Containment and Cleaning: For solid spills, sweep up the material and place it into a suitable, labeled disposal container.[8] For liquid spills, absorb with an inert material (e.g., sand, silica gel, vermiculite) and transfer to a sealed container for disposal.[7] Avoid generating dust.[14]

4.3 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or water spray.[1][8][12]

-

Specific Hazards: In a fire, toxic fumes may be emitted, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][9]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[1][8][12]

Handling and Storage

Proper handling and storage are essential to minimize risk.

Table 3: Handling and Storage Recommendations

| Aspect | Recommendation |

| Handling | Avoid direct contact with the substance.[1] Use only in a well-ventilated area or under a chemical fume hood.[1][7][8] Avoid breathing dust or fumes.[1][7] Wash hands thoroughly after handling.[9][12] Do not eat, drink, or smoke in the work area.[7][12] |

| Storage | Store in a cool, dry, well-ventilated area.[1][7] Keep the container tightly closed and stored in its original packaging.[1][7] Store locked up.[4][7] |

| Incompatible Materials | Strong oxidizing agents.[7] |

Personal Protective Equipment (PPE)

The following diagram illustrates the logical relationship for selecting appropriate PPE.

Caption: Personal Protective Equipment Selection Guide.

-

Eye/Face Protection: Wear tightly fitting safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[12] An eyewash station should be readily available.[1][8]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and impervious clothing to prevent skin contact.[1][8]

-

Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[1][8] If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH-approved respirator.[12] A self-contained breathing apparatus should be available for emergencies.[1]

References

- 1. canbipharm.com [canbipharm.com]

- 2. 4-Chloro-2-methylquinoline|MSDS [dcchemicals.com]

- 3. cpachem.com [cpachem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. aksci.com [aksci.com]

- 6. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. aksci.com [aksci.com]

- 10. media.hiscoinc.com [media.hiscoinc.com]

- 11. schc.org [schc.org]

- 12. echemi.com [echemi.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties.[1] This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to modern, sustainable approaches. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to facilitate comparison and application in research and development.

Historical Milestones in Quinoline Chemistry

The journey of quinoline from a coal tar byproduct to a privileged scaffold in drug discovery is a fascinating chapter in the history of organic chemistry.

-

1834: Isolation from Coal Tar Friedlieb Ferdinand Runge, a German chemist, first isolated a yellow-colored substance from coal tar, which he named "chinolin," later known as quinoline.[2] This discovery marked the initial identification of quinoline as a distinct chemical entity.[1][2]

-

1869: Structural Elucidation The renowned chemist August Kekulé proposed the structure of quinoline as a fusion of a benzene ring and a pyridine ring, a significant breakthrough that provided a framework for understanding its chemical properties.[2]

-

Late 19th and Early 20th Centuries: The Dawn of Medicinal Applications Scientists discovered the antimalarial properties of some quinoline derivatives, inspired by quinine, a natural product from the cinchona tree.[2] This led to the development of synthetic antimalarial drugs like Chloroquine in the 1930s.[2]

dot

Caption: A timeline of key discoveries in quinoline chemistry.

Foundational Quinoline Syntheses: A Technical Overview

The late 19th century saw the development of several named reactions for quinoline synthesis, which are still fundamental today. These methods provide access to a wide range of substituted quinolines.

The Skraup Synthesis (1880)

Discovered by Zdenko Hans Skraup, this was one of the first methods for the synthesis of quinoline itself.[1][3] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol, in the presence of an oxidizing agent like nitrobenzene.[1][4]

Quantitative Data for Skraup Synthesis

| Aniline Derivative | Oxidizing Agent | Moderator | Product | Yield (%) |

| Aniline | Nitrobenzene | Ferrous sulfate | Quinoline | 84-91 |

| m-Toluidine | Nitrobenzene | Not specified | 5- and 7-Methylquinoline mixture | Not specified |

| p-Toluidine | Nitrobenzene | Not specified | 6-Methylquinoline | ~70 |

| 3-Nitro-4-aminoanisole | Arsenic pentoxide | None | 6-Methoxy-5-nitroquinoline | Not specified |

Experimental Protocol: Skraup Synthesis of Quinoline

-

Materials: Aniline, Glycerol, Concentrated Sulfuric Acid, Nitrobenzene, Ferrous sulfate heptahydrate.[2]

-

Procedure:

-

In a suitable flask, mix aniline and glycerol.[2]

-

Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.[2]

-

Add the ferrous sulfate heptahydrate to the reaction mixture.[2]

-

Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.[2]

-

Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.[2]

-

Perform a steam distillation to isolate the crude quinoline.[2]

-

Separate the quinoline layer from the aqueous layer in the distillate.[2]

-

The crude quinoline can be further purified by distillation, collecting the fraction boiling at 235-237°C.[2]

-

dot

Caption: Experimental workflow for the Skraup synthesis.

The Doebner-von Miller Reaction (1881)

This reaction involves the synthesis of quinolines from an aniline with α,β-unsaturated carbonyl compounds.[5][6] It is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[5] The α,β-unsaturated carbonyl compound can be prepared in situ from two carbonyl compounds via an aldol condensation, a variation known as the Beyer method.[5]

Quantitative Data for Doebner-von Miller Reaction

| Aniline | α,β-Unsaturated Aldehyde | Catalyst | Yield (%) |

| Aniline | Crotonaldehyde | HCl | Not specified |

| Aniline | Cinnamaldehyde | Ag(I)-exchanged Montmorillonite K10 | 89 |

| 4-Chloroaniline | Cinnamaldehyde | Ag(I)-exchanged Montmorillonite K10 | 42 |

| 4-Methylaniline | Cinnamaldehyde | Ag(I)-exchanged Montmorillonite K10 | 56 |

| Aniline | 3-Methyl-2-butenal | Ag(I)-exchanged Montmorillonite K10 | 60 |

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline

-

Materials: Aniline, Crotonaldehyde, Hydrochloric Acid (6 M), Toluene.[7]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.[7]

-

Heat the mixture to reflux.[7]

-

In a separate addition funnel, dissolve crotonaldehyde in toluene.[7]

-

Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[7]

-

After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[7]

-

Upon completion, allow the mixture to cool to room temperature.[7]

-

Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[7]

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[7]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

-

Purify the crude product by distillation or column chromatography.[7]

-

dot

References

Methodological & Application

Synthesis of 4-Chloro-2-methylquinoline from 4-Hydroxy-2-methylquinoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-chloro-2-methylquinoline from 4-hydroxy-2-methylquinoline, a crucial transformation in the development of various pharmaceutical compounds. The protocols and data presented are compiled from established chemical literature, offering a reliable foundation for laboratory application.

Introduction

4-Chloro-2-methylquinoline is a key intermediate in the synthesis of a wide range of biologically active molecules, including antimalarial, antibacterial, and anticancer agents. The conversion of the readily available 4-hydroxy-2-methylquinoline to its 4-chloro derivative is a fundamental step that opens avenues for further molecular elaboration through nucleophilic substitution reactions at the 4-position. The most common and effective method for this transformation involves the use of phosphorus oxychloride (POCl₃) as both the reagent and solvent.

Reaction and Mechanism

The chlorination of 4-hydroxy-2-methylquinoline is typically achieved by heating the substrate in an excess of phosphorus oxychloride. The reaction proceeds through the formation of a phosphate ester intermediate, followed by a nucleophilic attack by a chloride ion, which displaces the phosphate group to yield the desired 4-chloro-2-methylquinoline.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the chlorination of 4-hydroxyquinolines using phosphorus oxychloride, based on analogous procedures found in the literature.

| Parameter | Value/Range | Notes |

| Starting Material | 4-Hydroxy-2-methylquinoline | --- |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Often used in large excess, serving as the solvent. |

| Reagent Ratio | 1 equivalent of substrate to 5-20 equivalents of POCl₃ | A large excess of POCl₃ drives the reaction to completion. |

| Reaction Temperature | 80°C to Reflux (~106°C) | Refluxing is common to ensure a reasonable reaction rate.[1] |

| Reaction Time | 2 - 12 hours | Reaction progress should be monitored by TLC.[1] |

| Typical Yield | 75% - 95% | Yields can vary based on reaction scale and purification method.[1] |

Experimental Protocol

This protocol details the synthesis of 4-chloro-2-methylquinoline from 4-hydroxy-2-methylquinoline using phosphorus oxychloride.

Materials:

-

4-Hydroxy-2-methylquinoline

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a stir bar and a reflux condenser, add 4-hydroxy-2-methylquinoline.

-

Addition of Reagent: In a fume hood, carefully add an excess of phosphorus oxychloride (5-10 equivalents) to the flask. The POCl₃ will act as both the chlorinating agent and the solvent.

-

Reaction: Heat the reaction mixture to reflux (approximately 106°C) with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator. This step should be performed with caution in a well-ventilated fume hood.

-

Work-up (Quenching): This is a potentially hazardous step and must be performed with extreme care. Slowly and carefully pour the cooled reaction residue onto a vigorously stirred mixture of crushed ice and a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This "reverse quench" method helps to control the exothermic reaction.[2][3] Continue stirring until the evolution of gas ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-